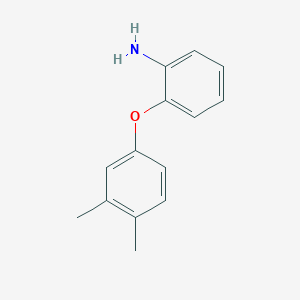

2-(3,4-Dimethylphenoxy)aniline

Description

General Overview of Diaryl Ethers and Anilines in Contemporary Chemical Research

Diaryl ethers , characterized by an oxygen atom connecting two aryl groups, are prevalent scaffolds in natural products, pharmaceuticals, and agrochemicals. acs.orgresearchgate.net Their structural motif is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. acs.org The synthesis of diaryl ethers is a well-established area of organic chemistry, with methods such as the Ullmann condensation, Buchwald-Hartwig reaction, and nucleophilic aromatic substitution being commonly employed. thieme-connect.com These synthetic strategies allow for the creation of a vast library of diaryl ether derivatives with tailored properties. thieme-connect.comresearchgate.net

Anilines , the simplest aromatic amines, are fundamental building blocks in the chemical industry. researchgate.netpreprints.org They serve as key intermediates in the production of dyes, polymers like polyurethanes, and a wide range of pharmaceuticals and agrochemicals. preprints.orgdcceew.gov.au The reactivity of the aniline (B41778) core, particularly the amino group and the aromatic ring, allows for extensive functionalization, leading to a diverse array of derivatives with specific chemical and biological properties. preprints.orgresearchgate.net

Structural Significance of the Phenoxyaniline (B8288346) Scaffold in Organic Synthesis

The phenoxyaniline scaffold integrates the structural features of both diaryl ethers and anilines, creating a versatile building block for organic synthesis. This scaffold allows for modifications at multiple positions, including the aniline's amino group and various sites on both aromatic rings. This adaptability makes it a valuable synthon for creating complex molecules with desired three-dimensional arrangements and functionalities.

The phenoxyaniline structure is particularly significant in medicinal chemistry and drug discovery. It has been used as a template for the development of inhibitors for various enzymes and as a core for compounds with potential therapeutic applications. tandfonline.comrsc.org The ability to systematically modify the scaffold allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. rsc.org

Contextualization of 2-(3,4-Dimethylphenoxy)aniline within Related Chemical Classes and Research Trends

This compound is a specific derivative within the broader class of substituted phenoxyanilines. Its structure, featuring a 3,4-dimethyl substitution on the phenoxy ring, distinguishes it from other phenoxyaniline analogues and can influence its chemical and biological properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Phenoxyaniline | C12H11NO | 185.22 | Unsubstituted phenoxy and aniline rings |

| This compound | C14H15NO | 213.28 | Dimethyl substitution on the phenoxy ring |

| 3-Chloro-4-(2,4-dimethylphenoxy)aniline | C14H14ClNO | 247.72 | Chloro and dimethyl substitutions |

| 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline | C15H14F3NO | 281.27 | Dimethyl and trifluoromethyl substitutions |

Research on substituted phenoxyanilines has explored their potential in various fields. For instance, certain analogues have been investigated for their ability to inhibit specific enzymes or for their insecticidal properties. tandfonline.comacs.org The specific substitution pattern on the aromatic rings can significantly impact the compound's interaction with biological targets. acs.org The synthesis of these compounds often relies on established methods for forming the diaryl ether linkage, such as the Ullmann condensation or palladium-catalyzed coupling reactions. smolecule.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEVRCLIJGRILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=CC=C2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethylphenoxy Aniline and Its Analogues

Strategies for Diaryl Ether Bond Formation

The construction of the diaryl ether linkage is a cornerstone of modern organic synthesis, with broad applications in the preparation of pharmaceuticals, agrochemicals, and materials. The two most prominent strategies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Copper-Catalyzed C-O Cross-Coupling Reactions (Ullmann-type Coupling)

The Ullmann condensation, first reported in 1905, is a classical method for the formation of diaryl ethers, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst. researchgate.net Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper powder in polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The scope of the traditional Ullmann reaction was often limited, with aryl halides typically requiring activation by electron-withdrawing groups to proceed efficiently. wikipedia.org

Modern advancements have led to the development of milder and more versatile Ullmann-type coupling reactions. These improved methods utilize catalytic amounts of soluble copper salts, often in combination with ligands, which facilitate the reaction under significantly lower temperatures and with a broader substrate scope. wikipedia.orgmdpi.com

The evolution of the Ullmann condensation has been significantly driven by the introduction of ligands that accelerate the catalytic cycle. The use of chelating ligands has been shown to dramatically improve the efficiency and mildness of copper-catalyzed C-O bond formation. acs.org Buchwald and others demonstrated that diamine ligands can facilitate the Goldberg reaction (a C-N coupling analogous to the C-O coupling) under milder conditions with a weak base in a non-polar solvent. nih.gov

For the synthesis of diaryl ethers, various classes of ligands have been found to be effective. These include N,N- and N,O-chelating ligands which are known to accelerate the reaction and allow for a reduction in reaction temperature. nih.gov For instance, N,N-dimethylglycine has been successfully employed as a ligand to promote the Ullmann coupling of aryl iodides and bromides with phenols at a significantly lower temperature of 90°C. organic-chemistry.org Oxalic diamide ligands have also proven to be highly effective, particularly for challenging couplings involving (hetero)aryl chlorides. nih.gov The design of these ligands is crucial for stabilizing the copper catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination to form the diaryl ether product.

Table 1: Examples of Ligands in Copper-Catalyzed Diaryl Ether Synthesis

| Ligand | Catalyst System | Key Features |

| N,N-Dimethylglycine | CuI | Allows for reaction at 90°C with aryl iodides and bromides. organic-chemistry.org |

| Ethylene Glycol | CuI | Effective for coupling a variety of functionalized arylating agents. acs.org |

| N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | CuI | Optimal for N-arylation of amines and can be applied to O-arylation. nih.gov |

| Oxalohydrazide ligands | CuBr | Effective for the synthesis of diaryl ethers from (hetero)aryl chlorides. nih.gov |

The electronic properties of the aryl substrates play a significant role in the outcome of Ullmann-type couplings. Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol facilitate the reaction. mdpi.com However, the coupling of electron-rich aryl halides can be more challenging.

For electron-rich substrates, such as those that would be involved in the synthesis of 2-(3,4-dimethylphenoxy)aniline from 2-haloaniline and 3,4-dimethylphenol (B119073), careful optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent is critical. For instance, the use of N,N-dimethylglycine as a ligand has been shown to be effective for the coupling of both electron-rich and electron-deficient aryl iodides and bromides with phenols. organic-chemistry.org

The base also plays a crucial role. While stronger bases can be effective, weaker bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often used in modern protocols to improve functional group tolerance. mdpi.comresearchgate.net The solvent choice is also important, with polar aprotic solvents like DMF and DMSO being commonly employed, although less polar solvents can be used with appropriate ligand systems. mdpi.com The use of nano-sized copper oxide particles has also been shown to enhance catalytic activity under ligand-free conditions. nih.gov

Table 2: Optimization Parameters for Ullmann Coupling of Electron-Rich Substrates

| Parameter | Condition | Rationale |

| Catalyst | CuI, Cu₂O, or CuO nanoparticles | Soluble copper salts and nanoparticles offer higher reactivity. mdpi.comnih.gov |

| Ligand | N,N-Dimethylglycine, Diamines, Oxalamides | Accelerates the reaction and allows for milder conditions. nih.govnih.govorganic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃ | Milder bases improve tolerance of sensitive functional groups. mdpi.comresearchgate.net |

| Solvent | DMF, DMSO, Toluene | Solvent choice depends on the specific catalyst-ligand system. mdpi.com |

| Temperature | 90-120°C | Modern ligand systems have significantly reduced the required temperature. nih.govorganic-chemistry.org |

Palladium-Catalyzed C-O Cross-Coupling Reactions (Buchwald-Hartwig Type)

As an alternative to copper-catalyzed methods, the palladium-catalyzed Buchwald-Hartwig reaction has emerged as a powerful and versatile tool for the formation of C-O bonds in the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.org This methodology, initially developed for C-N bond formation, was successfully extended to the synthesis of aryl ethers. wikipedia.org The reaction typically involves the coupling of an aryl halide or triflate with a phenol, catalyzed by a palladium complex in the presence of a base. jk-sci.com

The mechanism of the Buchwald-Hartwig C-O coupling is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to afford the diaryl ether and regenerate the Pd(0) catalyst. jk-sci.com

The success of the Buchwald-Hartwig diaryl ether synthesis is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction. acs.org

Bulky biarylphosphine ligands, such as t-BuXPhos and Me4t-BuXPhos, have been shown to be highly effective in promoting the coupling of a wide range of aryl halides and phenols under milder conditions than previously possible. nih.gov The steric bulk of these ligands is thought to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-rich nature of the ligands enhances the rate of oxidative addition.

More recently, a new generation of biarylphosphine ligands has been developed that allows for C-O cross-coupling to occur at room temperature in some cases, and also enables the coupling of previously unreactive partners. nih.govacs.org The design of these ligands often involves modifying the substituents on both the phosphine-containing ring and the non-phosphine-containing ring of the biaryl scaffold to fine-tune the steric and electronic properties of the catalyst. nih.gov

Table 3: Examples of Phosphine Ligands in Buchwald-Hartwig Diaryl Ether Synthesis

| Ligand | Palladium Precursor | Key Features |

| t-BuXPhos | Pd₂(dba)₃ or [(cinnamyl)PdCl]₂ | Effective for a wide range of substrates, but often requires temperatures >100°C. nih.gov |

| Me4t-BuXPhos | Pd₂(dba)₃ or [(cinnamyl)PdCl]₂ | Similar to t-BuXPhos with broad applicability. nih.gov |

| BrettPhos (L8) | [(cinnamyl)PdCl]₂ | A newer, more reactive ligand allowing for milder reaction conditions, including room temperature couplings for some substrates. nih.govacs.org |

| Aryldialkylphosphines (e.g., with tert-butyl or adamantyl groups) | Pd(OAc)₂ | General method for a wide range of aryl bromides, chlorides, and triflates with various phenols. acs.org |

A more recent and innovative strategy for the synthesis of diaryl ethers is through decarbonylative coupling reactions. This approach utilizes aromatic esters as the arylating agents instead of aryl halides. The reaction proceeds via the cleavage of the C(acyl)-O bond of the ester, followed by decarbonylation and formation of the new C-O bond. acs.orgnih.gov

The proposed mechanism involves the oxidative addition of the ester's C(acyl)-O bond to the metal center, followed by decarbonylation to form a metal-aryl-phenoxide intermediate. Subsequent reductive elimination then furnishes the diaryl ether product. nih.gov

Catalyst-Free and Transition-Metal-Free Synthetic Routes

The synthesis of diaryl ethers, the core structure of this compound, has traditionally relied on metal-catalyzed reactions such as the Ullmann and Buchwald-Hartwig couplings. However, these methods often necessitate harsh conditions and expensive, toxic catalysts. Consequently, the development of catalyst-free and transition-metal-free routes has become a significant area of research, offering milder and more environmentally benign alternatives. organic-chemistry.orgacs.org

This strategy is advantageous as it avoids the need for rigorous exclusion of air and moisture, does not require halogenated solvents, and proceeds efficiently without a large excess of reagents, making it a practical and robust option for diaryl ether synthesis. organic-chemistry.org

Table 1: Examples of Metal-Free Diaryl Ether Synthesis Using Diaryliodonium Salts

| Phenol | Arylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | Diphenyliodonium triflate | NaOH | THF | 40°C | 98 | organic-chemistry.org |

| 4-Methoxyphenol | Diphenyliodonium triflate | t-BuOK | THF | Room Temp | 99 | organic-chemistry.org |

| 2,6-Dimethylphenol | Diphenyliodonium triflate | NaOH | THF | 40°C | 94 | organic-chemistry.org |

| Cinnamyl alcohol | Diphenyliodonium triflate | NaOH | Water | 60°C | 64 | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Diaryl Ether Formation

Nucleophilic aromatic substitution (SNAr) represents a classical and fundamental pathway for the formation of diaryl ethers. This reaction is particularly effective when the aromatic ring targeted for substitution is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or trifluoromethyl (CF₃) groups, positioned ortho or para to the leaving group. pressbooks.pubnih.gov

The mechanism proceeds via a two-step addition-elimination process. pressbooks.pubyoutube.com

Addition : A nucleophile, such as the phenoxide derived from 3,4-dimethylphenol, attacks the electron-deficient carbon atom bearing the leaving group (typically a halide). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this complex is crucial and is significantly enhanced by the presence of the EWGs, which delocalize the negative charge. pressbooks.pub

Elimination : The leaving group is subsequently expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. pressbooks.pub

The efficiency of the SNAr reaction is governed by several factors:

Leaving Group : The rate of substitution is dependent on the nature of the leaving group, with fluoride being the most effective, followed by chloride, due to fluorine's high electronegativity which enhances the electrophilicity of the substitution site. nih.gov

Electron-Withdrawing Groups : The number and position of EWGs are critical. The more EWGs present at ortho and para positions, the faster the reaction. nih.gov

Solvent : Polar aprotic solvents are typically used to solvate the cation of the phenoxide salt without strongly solvating the nucleophilic oxygen atom.

For the synthesis of a precursor to this compound, one could envision reacting 3,4-dimethylphenoxide with an activated 2-halo-nitrobenzene derivative, followed by reduction of the nitro group to an amine.

Synthetic Routes for Incorporating the Aniline (B41778) Moiety

Reductive Amination Strategies for Phenoxyaniline (B8288346) Derivatives

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process is a cornerstone of synthetic chemistry due to its efficiency and the ability to be performed as a one-pot reaction under mild conditions, aligning with the principles of green chemistry. wikipedia.orgfrontiersin.org

To synthesize a phenoxyaniline derivative, this strategy would typically involve the reaction of a phenoxy-substituted aldehyde or ketone with an amine source, followed by reduction of the intermediate imine. The general process involves two key steps:

Imine Formation : A nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (or an enamine). This step is often catalyzed by mild acid. youtube.com

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond to form the final amine product. youtube.com

The reaction can be performed in two ways:

Indirect (Two-Step) Method : The imine is formed and isolated first, then subsequently reduced in a separate step using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com

Direct (One-Pot) Method : The carbonyl compound, amine, and a selective reducing agent are combined in a single reaction vessel. wikipedia.org The reducing agent must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride [NaB(OAc)₃H] are commonly used for this purpose as they are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduce the protonated iminium ion. youtube.com

Recent advancements have focused on developing more sustainable catalysts, including those based on earth-abundant metals like iron, for the reductive amination of ketones and aldehydes with ammonia (B1221849) to produce primary amines. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild; effective in one-pot reactions; toxic cyanide byproduct. | wikipedia.org |

| Sodium Triacetoxyborohydride [NaB(OAc)₃H] | Aldehydes, Ketones | Mild; non-toxic; often preferred for sensitive substrates. | |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Aldehydes, Ketones | Green method; can reduce other functional groups. | wikipedia.orgyoutube.com |

| Iron-based Catalysts | Ketones, Aldehydes | Utilizes earth-abundant metal; reusable catalyst system. | nih.gov |

Direct Coupling Reactions Involving Aryl Amines

Direct coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming C-N bonds and synthesizing aryl amines. The Buchwald-Hartwig amination is a premier example of such a transformation, enabling the coupling of aryl halides or triflates with a wide range of amine nucleophiles. researchgate.net

In the context of synthesizing this compound, this reaction could be applied in several ways. One efficient strategy would involve the coupling of a pre-formed phenoxy-aryl halide, such as 1-bromo-2-(3,4-dimethylphenoxy)benzene, with an ammonia equivalent or a primary amine that can be later converted to the free -NH₂ group.

The key components of a Buchwald-Hartwig reaction are:

Palladium Precatalyst : Sources like palladium(II) acetate [Pd(OAc)₂] or palladium(0) complexes are commonly used. researchgate.netsmolecule.com

Ligand : Bulky, electron-rich phosphine ligands are critical for high catalytic activity and are often the deciding factor in the reaction's success. smolecule.com Examples include biarylphosphine ligands like XPhos, SPhos, and BrettPhos. smolecule.com

Base : A base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the catalytic cycle.

Solvent : Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

The strong electron-withdrawing effect of certain substituents, such as a trifluoromethyl group, can present challenges by slowing the rate-limiting reductive elimination step. This may necessitate the use of weaker bases and lower reaction temperatures to prevent product decomposition. smolecule.com The versatility of this reaction allows for the formation of C-N bonds with various amine types, including primary anilines. researchgate.netsmolecule.com

Targeted Synthesis of Specific Derivatives and Analogues of this compound

Preparation of Sulfonamide and Carbamate Analogues

The aniline functional group in this compound serves as a versatile handle for the synthesis of various derivatives, including biologically important sulfonamides and carbamates.

Sulfonamide Synthesis Sulfonamides are a significant class of compounds with a broad spectrum of therapeutic applications. researchgate.netmdpi.com The most common and direct method for their preparation is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.netijarsct.co.in

For the synthesis of a sulfonamide analogue of this compound, the aniline would be treated with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in a solvent like dichloromethane. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. mdpi.com While this method is highly effective, the nucleophilicity of the amine can be influenced by the steric and electronic nature of its substituents. researchgate.net To overcome issues related to the instability of some sulfonyl chlorides, stable alternatives like pentafluorophenyl (PFP) sulfonate esters have been developed as effective sulfonamide precursors. ucl.ac.uk

Carbamate Synthesis Carbamates are another class of compounds with widespread use, from pharmaceuticals to agrochemicals. google.com Several methods exist for their synthesis from anilines:

Reaction with Isocyanates : The most direct route involves the reaction of the aniline with an isocyanate (R-N=C=O) to form the corresponding N,N'-disubstituted urea derivative, which is a type of carbamate analogue.

Reaction with Chloroformates : A common laboratory-scale synthesis involves treating the aniline with an alkyl or aryl chloroformate (R-O-CO-Cl) in the presence of a base to scavenge the HCl byproduct.

Phosgene-based Routes : The aniline can be reacted with highly toxic phosgene (COCl₂) to form a carbamoyl chloride, which is then reacted with an alcohol or phenol. Alternatively, the alcohol/phenol can be reacted with phosgene to form a chloroformate, which then reacts with the aniline. google.com

Halogen-Free Routes : More environmentally friendly methods have been developed that avoid the use of phosgene. These include the reaction of amines with dialkyl carbonates. researchgate.net Recent advances in green chemistry have also established transition-metal-free protocols that utilize carbon dioxide (CO₂) as a renewable C1 source for carbamate synthesis. uantwerpen.benih.gov

Table 3: Common Reagents for Sulfonamide and Carbamate Synthesis from Anilines

| Derivative | Reagent Class | Specific Example | Key Features | Reference |

|---|---|---|---|---|

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Widely available; requires base. | researchgate.netijarsct.co.in |

| Sulfonamide | Sulfonate Ester | Pentafluorophenyl (PFP) sulfonate | Stable alternative to sulfonyl chlorides. | ucl.ac.uk |

| Carbamate | Chloroformate | Ethyl chloroformate | Common lab method; requires base. | google.com |

| Carbamate | Dialkyl Carbonate | Dimethyl carbonate | Halogen-free, greener alternative. | researchgate.net |

| Carbamate | C1 Gas Source | Carbon Dioxide (CO₂) | Renewable feedstock; requires specific activation. | uantwerpen.benih.gov |

Synthesis of Anilide and Related Amine-Substituted Derivatives

The primary amine of this compound is a versatile functional group that readily undergoes reactions such as acylation and alkylation to yield a diverse range of derivatives.

Anilide Formation (N-Acylation)

The conversion of the primary amino group of this compound into an anilide (an amide derivative) is a common and straightforward transformation. This is typically achieved through N-acylation, which involves reacting the aniline with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base. For instance, the reaction of 2-phenoxyaniline with acetic anhydride yields the corresponding acetanilide, 2-acetoaminodiphenyl ether chemicalbook.comsigmaaldrich.com. This reaction serves to protect the amino group and significantly modulates its electronic properties, which is a crucial step for controlling subsequent reactions on the aromatic rings libretexts.orgchemistrysteps.com. The general scheme for this acylation is a fundamental method for producing anilide derivatives.

The reaction of various primary and secondary amines with N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can also serve as an N-acylation method under metal-free conditions, promoted by ammonium iodide, to produce formamides and acetamides respectively researchgate.net.

N-Alkylation

N-Alkylated derivatives of this compound can be synthesized through several methods. A common approach involves the reaction of the aniline with alkyl halides. To control the degree of alkylation and avoid the formation of mixtures of mono- and di-alkylated products, specific reagents and conditions can be employed researchgate.net. For example, using cesium fluoride-celite as a solid base in acetonitrile has been shown to be effective for the N-alkylation of anilines and various nitrogen-containing heterocycles researchgate.net.

Another significant strategy is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a catalyst. This process is considered environmentally benign. Catalytic systems, such as those based on biogenic Cu–Zr bimetallic nanoparticles, have been developed for the selective N-methylation of amines using dimethyl carbonate (DMC) as an alkylating agent nih.gov. Zeolite catalysts of the pentasil type have also been used for the N-alkylation of anilines with lower alcohols at elevated temperatures google.com.

Systematic Modifications on the Phenoxy Ring and the Aniline Moiety

The two aromatic rings of the this compound scaffold exhibit different reactivities towards electrophilic aromatic substitution, allowing for selective modifications.

The aniline ring is highly activated by the electron-donating amino group (-NH2), which directs incoming electrophiles to the ortho and para positions byjus.com. However, the high reactivity can lead to side reactions, including oxidation and polysubstitution libretexts.orgchemistrysteps.com. The phenoxy ring is also activated by the ether oxygen, which similarly directs substitution to its ortho and para positions. The presence of the two methyl groups on the phenoxy ring in this compound further influences the position of substitution on that ring.

Electrophilic Substitution on the Aniline Moiety

Direct electrophilic substitution on anilines can be challenging. For example, direct nitration of aniline with a mixture of nitric and sulfuric acid is problematic because the strongly acidic medium protonates the amino group to form the anilinium ion (-NH3+) chemistrysteps.combyjus.com. This ion is strongly deactivating and meta-directing, leading to significant amounts of the meta-nitro product and oxidation byproducts chemistrysteps.combyjus.com.

To achieve selective para-substitution on the aniline ring, the reactivity of the amino group must be attenuated. This is commonly done by converting the amine to an acetanilide via acetylation, as described previously libretexts.orgchemistrysteps.com. The resulting acetamido group (-NHCOCH3) is still an ortho, para-director but is less activating than the amino group, which prevents over-reaction and protects against oxidation. After the desired electrophilic substitution (e.g., nitration or halogenation) is performed, the acetyl group can be removed by hydrolysis to regenerate the substituted amine functionality libretexts.org. This strategy allows for the controlled synthesis of derivatives with substituents specifically at the para-position of the aniline ring.

Halogenation of aniline is also vigorous and can lead to polysubstituted products, such as the formation of 2,4,6-tribromoaniline upon reaction with bromine water byjus.com. The same protection strategy is employed to control the reaction and obtain monohalogenated products chemistrysteps.com.

Modifications Involving Both Moieties: Synthesis of Acridines

A significant synthetic modification that involves both the aniline and phenoxy moieties is the intramolecular cyclization to form acridine derivatives. For example, 9-anilinoacridine and 9-phenoxyacridine derivatives can be synthesized by reacting 9-chloroacridine with the appropriate anilines or phenols nih.gov. These reactions demonstrate how the 2-phenoxyaniline scaffold can serve as a precursor to more complex heterocyclic systems with potential biological activities nih.govnih.gov.

Mechanistic Investigations of Reactions Involving 2 3,4 Dimethylphenoxy Aniline

Elucidation of Reaction Pathways in Complex Synthetic Transformations

The synthetic versatility of aniline (B41778) derivatives suggests that 2-(3,4-dimethylphenoxy)aniline can undergo a variety of complex transformations. The reaction pathways are often dictated by the nature of the reactants, catalysts, and reaction conditions.

One of the fundamental reactions of anilines is oxidative coupling . In the presence of an oxidizing agent, this compound can be expected to form a radical cation as the initial intermediate. This highly reactive species can then undergo several possible reaction pathways:

Head-to-tail coupling (C-N coupling): The radical cation can attack the para-position of a neutral aniline molecule, leading to the formation of a dimer, which is a key step in polymerization.

Tail-to-tail coupling (C-C coupling): Coupling at the para-positions of two radical cations can occur.

N-N coupling: The formation of an azo linkage is also a possibility, though less common in polymerization pathways.

The presence of the bulky 3,4-dimethylphenoxy group at the ortho position of the aniline ring likely introduces significant steric hindrance. This steric effect can be expected to influence the regioselectivity of the coupling reactions, potentially favoring the formation of more linear polymer chains by directing the coupling to the para-position of the aniline nitrogen.

In the context of forming heterocyclic structures, the reaction of this compound with other bifunctional molecules can proceed through a series of condensation and cyclization steps. For instance, reaction with a dicarbonyl compound could lead to the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield a heterocyclic ring system. The specific pathway and the stability of intermediates would be influenced by factors such as pH and the presence of catalysts.

Kinetic Studies of Polymerization Reactions of Substituted Anilines (Applicable if this compound serves as a monomer)

The polymerization of aniline and its derivatives has been a subject of extensive kinetic studies. These studies are vital for controlling the molecular weight, morphology, and properties of the resulting polymer. As a substituted aniline, this compound can be expected to follow similar kinetic principles during oxidative polymerization.

The rate of polymerization of substituted anilines is significantly dependent on the concentrations of both the monomer and the oxidizing agent. Generally, an increase in the concentration of the monomer leads to an increase in the polymerization rate, as there are more reacting species available. Similarly, a higher concentration of the oxidant typically accelerates the reaction by generating a higher concentration of the initial radical cations.

However, the relationship is not always linear. At very high monomer concentrations, the rate may become independent of the monomer concentration, suggesting a change in the rate-determining step. Likewise, an excessively high oxidant-to-monomer ratio can lead to over-oxidation of the polymer, resulting in degradation and a decrease in the quality of the final product. nih.gov

Below is a table summarizing the expected qualitative effects of monomer and oxidant concentrations on the polymerization rate of a substituted aniline like this compound, based on general findings for aniline polymerization.

| Reactant | Concentration Change | Expected Effect on Polymerization Rate | Rationale |

| Monomer | Increase | Increase (up to a certain limit) | Higher availability of reacting species. |

| Decrease | Decrease | Lower availability of reacting species. | |

| Oxidant | Increase | Increase (can lead to over-oxidation) | Increased generation of radical cations. nih.gov |

| Decrease | Decrease | Slower initiation of polymerization. |

This table is based on general principles of aniline polymerization and is expected to be applicable to this compound.

The reaction orders with respect to the monomer and oxidant provide quantitative information about the influence of their concentrations on the polymerization rate. For the oxidative polymerization of aniline, the reaction is often found to be first-order with respect to both the monomer and the oxidant under specific conditions. However, the reaction orders can vary depending on the reaction medium and the specific substituted aniline used.

The apparent activation energy (Ea) is another crucial kinetic parameter, which can be determined by studying the effect of temperature on the reaction rate. A lower activation energy implies that the reaction can proceed more readily at lower temperatures. The steric and electronic effects of the substituent on the aniline ring can influence the activation energy. The bulky 3,4-dimethylphenoxy group might increase the activation energy for polymerization due to steric hindrance.

A hypothetical set of kinetic data for the polymerization of a substituted aniline is presented below to illustrate these concepts.

| Experiment | [Monomer] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

From this hypothetical data, doubling the monomer concentration while keeping the oxidant constant doubles the rate, suggesting a first-order dependence on the monomer. Similarly, doubling the oxidant concentration while keeping the monomer constant also doubles the rate, indicating a first-order dependence on the oxidant.

Exploration of Intermediate Species and Transition States in Catalytic Cycles

In many synthetic transformations, particularly those involving metal catalysts, this compound would be involved in a catalytic cycle. The exploration of intermediate species and transition states in these cycles is key to understanding the reaction mechanism and improving catalyst design.

For instance, in a palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide, leading to a palladium(II) intermediate.

Coordination: The this compound coordinates to the palladium(II) center.

Deprotonation/Transmetalation: The aniline nitrogen is deprotonated, or a transmetalation event occurs, leading to the formation of a palladium-amido complex.

Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.

The geometry and electronic properties of the intermediate palladium complexes, including the transition states connecting them, would be influenced by the steric bulk and electronic nature of the this compound ligand. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these intermediates and transition states, providing valuable insights into the reaction energetics and pathways.

Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can also be used to detect and characterize transient intermediate species in the catalytic cycle. The identification of these intermediates provides direct evidence for the proposed mechanistic pathways.

Computational and Theoretical Studies of 2 3,4 Dimethylphenoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. DFT methods are used to determine the electron density of a molecule, from which various properties can be derived. Such calculations would provide insights into the stability and chemical behavior of 2-(3,4-Dimethylphenoxy)aniline.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) ring, while the LUMO would likely be distributed across the aromatic system. The energy gap would determine the molecule's susceptibility to electronic excitation and its participation in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific values for this compound are not available in the provided search results.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Molecular Dynamics Simulations for Investigating Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in a solvent or within a polymer matrix. These simulations would reveal how the molecule interacts with its surroundings through intermolecular forces like van der Waals forces and hydrogen bonding. This information is valuable for predicting properties like solubility, diffusion, and how the molecule might self-assemble or interact with a biological target.

Prediction of Reaction Pathways, Catalytic Mechanisms, and Selectivity

Computational methods can be used to model chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways. This is particularly useful for predicting the outcomes of reactions, understanding catalytic mechanisms, and explaining selectivity (i.e., why one product is formed over another). For instance, these calculations could predict the most likely sites for electrophilic or nucleophilic attack on the molecule.

Structure-Reactivity Relationships through Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating the resulting changes in its properties, it is possible to establish structure-reactivity relationships. These relationships are fundamental to rational molecular design.

The 3,4-dimethylphenoxy group in this compound has both steric and electronic effects that influence the molecule's reactivity.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the phenoxy ring. This, in turn, affects the electronic properties of the entire molecule, including the aniline moiety. Computational analysis, such as Natural Bond Orbital (NBO) analysis, could quantify this charge distribution.

Steric Effects: The presence of the bulky 3,4-dimethylphenoxy group creates steric hindrance around the ether linkage and the adjacent amino group on the aniline ring. This can influence the molecule's conformational preferences and the accessibility of reactive sites to other molecules. The steric hindrance can also impact the properties of polymers derived from this molecule by affecting chain packing and intermolecular interactions.

In-depth Analysis of this compound in Polymer Science

The study of substituted aniline monomers is a significant area within polymer chemistry, offering pathways to novel polymeric materials with tailored properties. This article focuses exclusively on the scientific exploration of this compound as a monomer in polymer science, detailing its polymerization behavior and the structural characteristics of the resulting polymer.

Coordination Chemistry and Ligand Design with 2 3,4 Dimethylphenoxy Aniline Scaffolds

Design and Synthesis of 2-(3,4-Dimethylphenoxy)aniline-Derived Ligands

The synthesis of ligands from the this compound core allows for systematic modifications to tailor their properties for specific catalytic applications. The inherent diaryl ether linkage provides a rigid backbone, while the aniline (B41778) and dimethylphenoxy moieties offer sites for functionalization.

A significant area of research has been the development of bulky biarylphosphine ligands derived from diaryl ether structures. These monodentate phosphine (B1218219) ligands are crucial in organometallic catalysis, particularly for cross-coupling reactions. chemscene.com The synthesis typically involves the functionalization of the aniline ring with a phosphine group. The substituents on the phenoxy ring, such as the two methyl groups in the this compound scaffold, play a critical role in modulating the steric and electronic environment of the resulting metal catalyst. mit.edu

Studies have shown a direct correlation between the size of substituents on the non-phosphine-containing ring of biarylphosphine ligands and the reactivity of the derived catalyst system. mit.edu For instance, increasing the steric bulk at positions analogous to the methyl groups on the phenoxy ring can enhance the rate of catalytic coupling reactions. mit.edu This effect is attributed to the creation of a sterically demanding coordination sphere around the metal center, which can promote the crucial reductive elimination step in catalytic cycles. wordpress.com

Table 1: Representative Diaryl Ether-Derived Monodentate Phosphine Ligands

| Ligand Structure | Key Feature | Application |

|---|

Note: The image is a generalized representation of a biarylphosphine ligand scaffold.

The this compound scaffold is also suitable for creating multidentate ligands that can bind to a metal center through multiple atoms. bham.ac.uk Specifically, the nitrogen atom of the aniline group and the oxygen atom of the ether linkage can act as donor sites, forming N,O-bidentate ligands. The synthesis of such ligands often involves the condensation of the aniline derivative with a carbonyl compound to introduce an imine group, which provides an additional coordination site. ajgreenchem.com

These multidentate ligands form stable chelate complexes with transition metals. The chelate effect, where a multidentate ligand binds to a metal ion, generally results in more stable complexes compared to those formed with monodentate ligands. nih.gov The geometry and stability of these complexes are influenced by the nature of the metal ion and the specific structure of the ligand. researchgate.net

Complexation with Transition Metals (e.g., Copper, Palladium, Nickel)

Ligands derived from this compound readily form stable complexes with a variety of transition metals, most notably palladium, but also copper and nickel, which are widely used in catalysis. wordpress.comresearchgate.net

Palladium(II)-NHC (N-Heterocyclic Carbene) precatalysts incorporating aniline-based ligands have been synthesized and characterized. organic-chemistry.orgnih.gov These complexes are often air- and moisture-stable, which is a significant advantage for practical applications. organic-chemistry.orgnih.gov X-ray crystallographic studies have confirmed the structures of these complexes, providing insights into their steric and electronic properties. organic-chemistry.org The aniline ligand can stabilize the metal center, and its electronic properties can be tuned by substituents on the aromatic rings to fine-tune the reactivity of the resulting catalyst. nih.gov

The complexation typically involves the coordination of the phosphine group (in phosphine ligands) or the nitrogen and oxygen atoms (in N,O-ligands) to the metal center. ajgreenchem.comresearchgate.net For example, palladium complexes often adopt a square planar geometry, which is common for Pd(II) species. The choice of ancillary ligands and the specific derivative of the this compound scaffold can influence the coordination geometry and, consequently, the catalytic activity.

Catalytic Applications of Metal-Ligand Complexes Incorporating this compound Derivatives

The metal complexes formed from these specialized ligands have demonstrated high efficacy in various catalytic transformations, particularly in the realm of cross-coupling reactions.

Palladium complexes featuring biarylphosphine ligands derived from diaryl ethers have emerged as powerful catalysts for cross-coupling reactions. mit.edu These reactions are fundamental methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. wordpress.com

A notable application is in the palladium-catalyzed C-O cross-coupling for the synthesis of diaryl ethers. Catalyst systems based on bulky biarylphosphine ligands derived from structures similar to this compound have enabled the coupling of a wide range of aryl halides and phenols under mild conditions. mit.edu For example, electron-deficient aryl bromides can be coupled with phenols at room temperature with moderate palladium loadings. mit.edu

Table 2: Performance in Pd-Catalyzed C-O Cross-Coupling

| Aryl Halide | Phenol | Temperature (°C) | Yield (%) |

|---|---|---|---|

| p-Cyanobromobenzene | 4-Chlorophenol | Room Temp | 92 mit.edu |

| 2-Bromo-p-xylene | Phenol | 40 | High mit.edu |

Furthermore, palladium-NHC complexes stabilized by aniline ligands have shown high efficiency in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. organic-chemistry.orgnih.gov These catalysts are effective for the coupling of aryl chlorides and the activation of traditionally less reactive amide N-C(O) bonds under mild conditions. nih.gov The electronic diversity offered by different aniline scaffolds allows for the fine-tuning of catalyst performance in these challenging transformations. organic-chemistry.orgnih.gov

The development of chiral ligands for asymmetric catalysis is a paramount goal in modern organic synthesis. P,N ligands, which contain both phosphorus and nitrogen donor atoms, are an important class of ligands for such applications. nih.gov While the this compound scaffold is achiral, it can be modified to incorporate chiral elements.

The introduction of chirality can be achieved by using chiral building blocks during the ligand synthesis or by resolving a racemic mixture of a chiral ligand derivative. These chiral ligands can then be complexed with a transition metal to create an asymmetric catalyst. Such catalysts are designed to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While specific examples detailing the use of this compound itself in asymmetric catalysis are not prevalent in the provided search context, the broader class of P,N ligands is widely applied in various asymmetric transformations, indicating a potential avenue for future research with this particular scaffold. nih.gov

Spectroscopic and Structural Characterization of Metal Complexes

No published data is available for the spectroscopic and structural characterization of metal complexes involving this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 2 3,4 Dimethylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(3,4-Dimethylphenoxy)aniline. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be established.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, and the methyl (-CH₃) group protons. The aromatic region (typically 6.5-8.0 ppm) would display a complex pattern of multiplets due to the various protons on the two substituted rings. The protons on the aniline (B41778) ring and the dimethylphenoxy ring would have characteristic chemical shifts influenced by the electron-donating nature of the amine and methyl groups and the ether linkage. The two methyl groups on the phenoxy ring would likely appear as two distinct singlets in the aliphatic region (around 2.2-2.4 ppm). The amine protons would typically present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. For this compound, distinct signals would be observed for the two methyl carbons, the twelve aromatic carbons (some of which may overlap), and the carbons directly bonded to the oxygen and nitrogen atoms. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electron density at each position, which is modulated by the substituents on each ring. mdpi.com For instance, carbons ortho and para to the strongly electron-donating amino group are expected to be shielded and appear at higher fields (lower ppm values) compared to unsubstituted benzene (B151609). mdpi.com

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H (Aniline Ring) | 6.7 - 7.3 | 115 - 148 |

| Aromatic C-H (Phenoxy Ring) | 6.8 - 7.2 | 116 - 155 |

| Amine (-NH₂) | 3.5 - 5.0 (broad) | N/A |

| Methyl (-CH₃) x 2 | 2.2 - 2.4 (singlets) | 19 - 21 |

| Aromatic C-N | N/A | 140 - 148 |

| Aromatic C-O | N/A | 150 - 158 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-O bond of the diaryl ether, the C-N bond, and the vibrations of the aromatic rings.

Key expected vibrational modes include:

N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comwikieducator.org

C-O Stretching: The aryl ether linkage gives rise to a strong, characteristic C-O stretching band, typically found around 1200-1250 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ provide information about the substitution pattern of the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Diaryl Ether | C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic Ring | C-H Bending (Out-of-plane) | 690 - 900 | Strong |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the key electronic transitions are the π→π* transitions associated with the conjugated aromatic system and the n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The UV-Vis spectrum of aniline typically shows two main absorption bands: a strong band around 230-240 nm and a weaker one around 280-290 nm, both attributed to π→π* transitions of the benzene ring. nist.gov The presence of the phenoxy and dimethyl substituents on the this compound molecule is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima (λmax) due to the extension of the conjugated system and the electron-donating effects of the substituents. Studies on similar aniline derivatives confirm that such substitutions influence the energy of the electronic transitions. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Associated Chromophore | Expected λmax (nm) |

| π→π | Phenyl Rings | ~240 - 260 |

| π→π | Phenyl Rings | ~280 - 310 |

| n→π* | Amine, Ether | >300 (Weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₅NO), the calculated molecular weight is approximately 213.28 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 213. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways could include:

Cleavage of the ether bond, leading to fragments corresponding to the dimethylphenoxy cation or the aminophenoxy radical cation.

Loss of a methyl group from the molecular ion.

Fragmentation of the aniline ring structure.

The precise mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Formula |

| 213 | Molecular Ion [M]⁺ | [C₁₄H₁₅NO]⁺ |

| 198 | [M - CH₃]⁺ | [C₁₃H₁₂NO]⁺ |

| 121 | [C₈H₉O]⁺ | Dimethylphenoxy cation |

| 106 | [C₇H₆O]⁺ | Fragment from phenoxy cleavage |

| 92 | [C₆H₆N]⁺ | Fragment from aniline portion |

X-ray Diffraction (XRD) for Crystallographic Structure Determination of Compounds and Polymers

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For a small molecule like this compound, single-crystal XRD can provide precise data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. This information is crucial for understanding the packing of molecules in the crystal lattice. researchgate.net

When this compound is used as a monomer to create polymers, powder XRD is employed to characterize the morphology of the resulting material. The presence of sharp peaks in the diffraction pattern indicates a crystalline or semi-crystalline structure, while broad halos suggest an amorphous nature. researchgate.net The degree of crystallinity can significantly influence the mechanical and electronic properties of the polymer.

Electron Microscopy (Scanning Electron Microscopy (SEM)) for Morphological Analysis of Derived Materials

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology of materials at the micro- and nanoscale. While not typically used for single molecules, SEM is indispensable for characterizing polymers and other materials derived from this compound.

SEM analysis of a polymer film or powder would reveal its surface topography, particle size, and shape. nih.gov For instance, polymers derived from aniline derivatives can exhibit various morphologies, such as granular, globular, fibrous, or porous structures, depending on the polymerization conditions. lettersonmaterials.comresearchgate.net This morphology plays a critical role in the performance of the material in applications like sensors or coatings, as it affects properties such as surface area and conductivity. nih.govdergipark.org.tr

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA)) for Investigating Thermal Behavior of Polymers

Thermal analysis techniques are used to study the effect of heat on materials, providing information about their thermal stability and decomposition.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a polymer derived from this compound, a TGA curve would show the temperature at which the polymer begins to decompose and the percentage of weight loss at different stages. This is crucial for determining the upper service temperature of the material. Polyaniline and its derivatives are known for their relatively high thermal stability. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic or endothermic processes, such as phase transitions (e.g., melting, glass transition) and decomposition. When run concurrently with TGA, DTA provides a more complete picture of the thermal events occurring in the polymer. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 2-(3,4-Dimethylphenoxy)aniline

While classical methods for synthesizing diaryl ethers, such as the Ullmann condensation, are established, they often require harsh reaction conditions, expensive catalysts, and stoichiometric amounts of copper. Future research must prioritize the development of more sustainable and efficient synthetic protocols. There is a growing need for methods that are safer for industrial applications and align with the principles of green chemistry. nih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of diaryl ethers. mdpi.com Investigating microwave-assisted copper-catalyzed cross-coupling of 3,4-dimethylphenol (B119073) and 2-haloanilines could lead to a more rapid and energy-efficient route.

Nano-Catalysis: The use of nano-sized metal catalysts is gaining attention due to their high surface-to-volume ratio, which can lead to rapid C-O bond formation under milder, often ligand-free, conditions. rsc.orgnih.gov Research into magnetically separable nanocatalysts, such as copper or palladium nanoparticles supported on materials like Fe₃O₄, could simplify catalyst recovery and reuse, making the process more economical and environmentally friendly. nih.gov

Solvent-Free and Aqueous Media Reactions: Moving away from volatile and often toxic organic solvents is a core principle of green chemistry. sphinxsai.comresearchgate.net Developing solvent-free reaction conditions or utilizing aqueous media for the synthesis of this compound would represent a significant advancement in sustainability. nih.govresearchgate.net Brønsted acidic ionic liquids have shown promise as reusable catalysts in aqueous media for related aniline (B41778) syntheses. nih.gov

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. mdpi.com | Optimization of microwave parameters (temperature, time, power) and catalyst systems (e.g., CuI/picolinamide). mdpi.com |

| Nano-Catalysis | High catalytic activity, mild reaction conditions, potential for catalyst recycling. rsc.orgnih.gov | Design of stable and highly active nanocatalysts (e.g., supported Cu or Pd nanoparticles); investigation of catalyst reusability. nih.gov |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost, simplified purification. nih.govresearchgate.net | Exploration of aqueous media, ionic liquids, or solid-state reactions; catalyst performance in unconventional media. nih.gov |

Designing this compound-based Macromolecules with Precisely Tunable Architectures

The aniline functional group in this compound makes it an ideal monomer for the synthesis of polyaniline (PANI) derivatives. researchgate.netrsc.orgresearchgate.net PANI is a well-known conducting polymer, but its application is often limited by poor processability. niscpr.res.inias.ac.in The bulky, non-polar 3,4-dimethylphenoxy substituent offers a unique opportunity to create soluble and processable PANI-like materials with tailored properties.

Future research should focus on:

Controlled Polymerization Techniques: Moving beyond simple oxidative chemical or electrochemical polymerization to more controlled methods like chain-growth polymerization could allow for precise control over molecular weight, polydispersity, and polymer architecture. researchgate.net

Copolymerization: Synthesizing copolymers of this compound with other functionalized anilines or different monomers can create macromolecules with a wide range of tunable electronic, optical, and mechanical properties. ias.ac.in

Supramolecular Assembly: The phenoxy and aniline groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. Investigating how these interactions can be used to direct the self-assembly of polymers into well-defined nanostructures (e.g., nanofibers, hollow spheres) is a promising avenue. researchgate.netdigitellinc.com This could lead to materials with unique properties, such as gecko-like adhesion or enhanced sensor sensitivity. digitellinc.com

| Architectural Feature | Design Strategy | Potential Impact on Properties |

| Molecular Weight Control | Employing controlled polymerization methods. | Improved mechanical strength, processability, and film-forming ability. |

| Functional Group Integration | Copolymerization with monomers bearing specific functional groups (e.g., sulfonic acids, fluorophores). | Enhanced solubility, introduction of self-doping capabilities, tailored optical properties. nus.edu.sg |

| Nanostructure Formation | Leveraging self-assembly through solvent effects, pH control, or templating. digitellinc.com | Anisotropic conductivity, high surface area for sensing applications, unique adhesive properties. digitellinc.com |

Advanced Ligand Design for Highly Selective Catalytic Transformations

The structure of this compound is analogous to ligands used in transition-metal catalysis. The nitrogen atom of the aniline and the oxygen atom of the ether can act as a bidentate chelate for a metal center. The dimethyl substituents provide steric bulk that can be leveraged to control the selectivity of catalytic reactions.

Unexplored avenues include:

Asymmetric Catalysis: By introducing chirality into the ligand backbone, novel catalysts for asymmetric transformations could be developed. This could involve modifications to the phenoxy or aniline rings.

Photoredox Catalysis: Incorporating photosensitive moieties into the this compound framework could yield ligands for light-driven catalytic reactions, a rapidly growing field in organic synthesis.

| Catalysis Type | Ligand Design Principle | Potential Application |

| Cross-Coupling Reactions | Tuning steric hindrance via the dimethyl groups to control reductive elimination. | Selective formation of C-C, C-N, and C-O bonds in complex molecule synthesis. organic-chemistry.org |

| Asymmetric Hydrogenation | Introduction of a chiral center to create a C₂-symmetric or non-symmetric ligand. | Enantioselective synthesis of chiral pharmaceuticals and fine chemicals. |

| Polymerization Catalysis | Modification to influence the electronic environment of the metal center. | Control over polymer tacticity and molecular weight in olefin polymerization. |

In-depth Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A deep understanding of the reaction mechanisms underlying the synthesis and application of this compound is crucial for optimizing processes and designing new materials. A synergistic approach combining experimental kinetics studies with computational modeling can provide unparalleled insight.

Future research should prioritize:

Computational Modeling of Synthesis: Using Density Functional Theory (DFT) to model the reaction pathways for diaryl ether formation can help elucidate the role of the catalyst, base, and solvent, and predict activation barriers for different substrates. nih.gov This can guide the development of more efficient synthetic methods.

In Silico Polymer Design: Computational chemistry can predict the electronic properties (e.g., band gap, conductivity) and conformational preferences of polymers derived from this compound before they are synthesized. This allows for the rational design of materials with targeted characteristics.

Spectroscopic and Kinetic Studies: Detailed experimental studies are needed to validate computational models. Techniques like in-situ spectroscopy can monitor reaction intermediates, while kinetic studies can determine reaction orders and rate constants, providing crucial data for mechanistic elucidation. acs.org

| Approach | Techniques | Insights Gained |

| Experimental | In-situ FTIR/NMR, stopped-flow kinetics, isotopic labeling. | Identification of reaction intermediates, determination of rate laws, elucidation of bond-forming steps. |

| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD), Quantitative Structure-Property Relationship (QSPR). | Calculation of transition state energies, prediction of reaction pathways, simulation of polymer chain conformation, correlation of structure with properties. nih.govacs.org |

| Synergistic | Iterative cycle of prediction and experimental validation. | Refined mechanistic models, rational optimization of reaction conditions, accelerated discovery of new materials. |

Exploration of this compound in Emerging Areas of Advanced Materials Science

The unique combination of a processable polymer backbone and electroactive properties makes macromolecules derived from this compound highly attractive for a range of advanced applications that remain largely unexplored.

Promising future directions include:

Organic Electronics: The tunable conductivity of polymers based on this monomer could be exploited in applications such as organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and transparent conductive films. The improved solubility would facilitate fabrication via solution-based techniques like inkjet printing. researchgate.net

Chemical Sensors: Polyaniline derivatives are known for their sensitivity to various analytes. researchgate.net Thin films of polymers from this compound could be developed as highly sensitive and selective sensors for gases like ammonia (B1221849) or volatile organic compounds (VOCs). rsc.orgresearchgate.net

Anticorrosion Coatings: The ability of polyaniline to form a passivating oxide layer on metals makes it an effective anticorrosion agent. Soluble derivatives from this compound could be easily applied as protective coatings for steel and other metals.

Biomedical Applications: While outside the scope of traditional materials science, the phenoxyaniline (B8288346) scaffold is found in molecules with biological activity. nih.govmdpi.comacs.orgmdpi.com Future work could explore the potential of its derivatives in areas like drug delivery or biocompatible coatings for medical implants, leveraging their inherent electronic properties for stimuli-responsive behavior.

| Application Area | Required Material Properties | Research Focus |

| Organic Electronics | High charge carrier mobility, tunable band gap, solution processability. | Synthesis of high-purity, low-defect polymers; device fabrication and characterization. |

| Chemical Sensors | High surface area, specific binding sites, measurable response to analytes. | Development of porous or nanostructured polymer films; testing sensitivity and selectivity to various analytes. researchgate.net |

| Anticorrosion Coatings | Good adhesion to metal substrates, formation of a stable passive layer, environmental stability. | Formulation of polymer-based coatings; electrochemical testing of corrosion protection efficiency. |

| Energy Storage | High redox activity, good cycling stability, ion conductivity. | Use as a cathode material in rechargeable batteries, such as aluminum-ion batteries. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4-Dimethylphenoxy)aniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 3,4-dimethylphenol with a halogenated aniline derivative (e.g., 2-chloroaniline) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (80–120°C). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to halide), catalyst choice (e.g., CuI for Ullmann-type coupling), and reaction time (12–24 hours) to maximize yields (typically 60–75%) . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show aromatic protons split into distinct patterns due to the dimethylphenoxy group (e.g., δ 6.7–7.2 ppm for aromatic H; δ 2.2–2.4 ppm for methyl groups). <sup>13</sup>C NMR confirms the aniline NH₂ group (δ ~145 ppm for C-NH₂) and methyl carbons (δ 20–25 ppm).

- IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O ether linkage).

- MS : Molecular ion peak at m/z 213.27 (C₁₄H₁₅NO<sup>+</sup>) with fragmentation patterns matching loss of methyl or phenoxy groups .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., ethanol, DMSO, DMF). For biological assays, DMSO stock solutions (10–50 mM) are common. Solubility can be enhanced using co-solvents (e.g., 10% PEG-400) or micellar systems (e.g., Tween-80) .

Advanced Research Questions

Q. How does the substitution pattern (3,4-dimethylphenoxy vs. other alkyl/aryl groups) impact the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl groups on the phenoxy ring increase electron density at the aromatic core, enhancing reactivity in electrophilic substitutions (e.g., nitration, halogenation) but reducing oxidative stability. Comparative studies with analogs (e.g., 2-(4-methoxyphenoxy)aniline) show slower Suzuki-Miyaura coupling due to steric hindrance from methyl groups. DFT calculations can predict regioselectivity in such reactions .

Q. What strategies mitigate oxidative degradation of this compound during storage or reaction conditions?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent air/moisture exposure.

- Stabilizers : Add antioxidants (0.1% BHT) or chelating agents (EDTA) to inhibit radical-mediated oxidation.

- Reaction Design : Conduct oxidation-sensitive reactions under anaerobic conditions (glovebox) or use mild oxidants (e.g., TEMPO/O₂ instead of KMnO₄) .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Identify protein targets (e.g., kinases, GPCRs) via homology modeling or literature mining.

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding (NH₂ group with active-site residues) and hydrophobic contacts (methyl groups with nonpolar pockets).

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:

- 2D NMR (HSQC, HMBC) to confirm connectivity.

- High-Resolution MS (HRMS-ESI) for exact mass verification.

- X-ray Crystallography to unambiguously determine solid-state structure and compare with computational models .

Key Notes

- Advanced questions emphasize mechanistic insights, computational integration, and troubleshooting experimental inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|